molecular formula C12H7F3N4O2 B2417377 10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 893772-67-3

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B2417377
CAS No.: 893772-67-3
M. Wt: 296.209
InChI Key: KCDITQBGZLRTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry. Pteridines are bicyclic heterocycles that play crucial roles in various biological processes, including enzyme cofactors and pigments .

Chemical Reactions Analysis

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:

Properties

IUPAC Name

10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c1-19-7-3-2-5(12(13,14)15)4-6(7)16-8-9(19)17-11(21)18-10(8)20/h2-4H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDITQBGZLRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C3C1=NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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